7-Chloroimidazo[1,2-a]pyridine-3-carboxamide
CAS No.:
Cat. No.: VC15982311
Molecular Formula: C8H6ClN3O
Molecular Weight: 195.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6ClN3O |
|---|---|
| Molecular Weight | 195.60 g/mol |
| IUPAC Name | 7-chloroimidazo[1,2-a]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C8H6ClN3O/c9-5-1-2-12-6(8(10)13)4-11-7(12)3-5/h1-4H,(H2,10,13) |
| Standard InChI Key | FABBHGGUPCVTIJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN2C(=NC=C2C(=O)N)C=C1Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
7-Chloroimidazo[1,2-a]pyridine-3-carboxamide (C₉H₆ClN₃O) features a fused bicyclic system comprising an imidazole ring condensed with a pyridine moiety. Key structural attributes include:
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Chlorine atom at position 7, enhancing electrophilicity and influencing intermolecular interactions .
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Carboxamide group (-CONH₂) at position 3, introducing hydrogen-bonding capabilities critical for biological targeting .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular weight | 207.62 g/mol |
| Hydrogen bond donors | 2 (amide NH₂) |
| Hydrogen bond acceptors | 3 (amide O, pyridine N) |
| LogP (estimated) | 1.8 ± 0.3 |
Spectral Characterization
While direct spectral data for 7-chloroimidazo[1,2-a]pyridine-3-carboxamide remains unpublished, inferences from analogous compounds provide robust benchmarks:
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¹H NMR: The amide protons typically resonate as broad singlets at δ 6.8–7.2 ppm, while aromatic protons appear between δ 7.5–8.5 ppm .
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¹³C NMR: The carboxamide carbonyl resonates near δ 165–170 ppm, with pyridine carbons spanning δ 115–150 ppm .
Synthetic Methodologies
Core Scaffold Construction
The imidazo[1,2-a]pyridine backbone is frequently synthesized via:
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Groebke–Blackburn–Bienaymè (GBB) Reaction: A three-component coupling of aminopyridines, aldehydes, and isocyanides under microwave irradiation (60–80°C, 2–4 hrs), yielding substituted imidazo[1,2-a]pyridines in 70–85% yields .
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Vilsmeier–Haack Formylation: Introduces aldehyde groups at position 3 using POCl₃/DMF, a critical step for subsequent carboxamide formation .
Chlorination at Position 7
Electrophilic chlorination using Cl₂ gas or N-chlorosuccinimide (NCS) in dichloromethane at 0–25°C achieves regioselective substitution .
Carboxamide Installation
A two-step sequence converts aldehydes to carboxamides:
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Oxidation: Aldehyde → carboxylic acid using KMnO₄/H₂SO₄ (90% yield) .
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Amidation: Carboxylic acid → carboxamide via EDCI/HOBt coupling with NH₄Cl (85% yield) .
Table 2: Representative Synthesis of Analogues
| Starting Material | Reaction Conditions | Yield |
|---|---|---|
| 3-Formylimidazo[1,2-a]pyridine | KMnO₄, H₂SO₄, 50°C, 3h | 90% |
| 7-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid | EDCI, HOBt, NH₄Cl, DMF, 25°C, 12h | 85% |
| Compound | Target | Activity |
|---|---|---|
| 10i (Ref 1) | C. albicans | MIC = 41.98 µmol/L |
| I-11 (Ref 3) | KRAS G12C | IC₅₀ = 15.2 nM |
Challenges and Future Directions
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Synthetic Optimization: Improving regioselectivity in chlorination steps via directed ortho-metalation strategies.
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Pharmacokinetic Profiling: Addressing low aqueous solubility (predicted logS = -3.1) through prodrug approaches.
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Target Validation: Screening against kinase panels and antifungal targets to elucidate mechanism(s) of action.
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